molecular formula C4H5ClF2N2 B6212977 3-(difluoromethyl)-1H-pyrazole hydrochloride CAS No. 2703779-03-5

3-(difluoromethyl)-1H-pyrazole hydrochloride

Cat. No.: B6212977
CAS No.: 2703779-03-5
M. Wt: 154.5
InChI Key:
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Description

3-(difluoromethyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of difluoromethylated heterocycles. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to a pyrazole ring, which is further stabilized by the addition of hydrochloride. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of pyrazole with difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific conditions . Another approach involves the use of difluorocarbene reagents, which can be generated in situ and react with pyrazole to form the desired product .

Industrial Production Methods

Industrial production of 3-(difluoromethyl)-1H-pyrazole hydrochloride may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various difluoromethylated derivatives, while oxidation reactions can produce difluoromethyl ketones or alcohols .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as:

Uniqueness

What sets 3-(difluoromethyl)-1H-pyrazole hydrochloride apart is its specific combination of the difluoromethyl group and the pyrazole ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug design and other applications .

Properties

CAS No.

2703779-03-5

Molecular Formula

C4H5ClF2N2

Molecular Weight

154.5

Purity

95

Origin of Product

United States

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